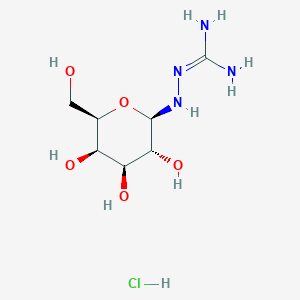

N1-b-D-Galactopyranosylamino-guanidine HCl

Description

Historical Context of Carbohydrate-Guanidine Conjugates in Biochemical Research

The concept of modifying biologically active molecules with sugar residues, or glycosylation, is a long-standing strategy in medicinal chemistry to enhance solubility, alter bioavailability, and target specific tissues. The historical development of medicinal chemistry has seen numerous examples where such modifications have led to improved drug candidates. cutm.ac.inpharmaguideline.com The guanidine (B92328) group itself has been a subject of study for its biological activities for a considerable time. nih.gov

The deliberate synthesis of carbohydrate-guanidine conjugates for biochemical investigation is a more recent development, driven by an increasing understanding of the roles of both moieties in biological systems. Early research into guanidino compounds focused on their natural occurrence and toxicological profiles. nih.gov The synthesis of aminoguanidine (B1677879) derivatives has been an active area of research, with a focus on their diverse biological activities, including antimicrobial and anti-inflammatory properties. ijisrt.comnih.gov The investigation of aminoguanidine as an inhibitor of advanced glycation end products (AGEs) has provided significant insights into its mechanism of action, which involves reacting with dicarbonyl intermediates. nih.gov This historical work on aminoguanidine laid the groundwork for exploring its derivatives, including those conjugated to carbohydrates.

Rationale for Investigating N1-b-D-Galactopyranosylamino-guanidine HCl in Academic Settings

The specific rationale for synthesizing and studying this compound in academic research stems from several key scientific interests. The galactose moiety is a common monosaccharide in biological systems and can serve as a targeting group for specific lectins or enzymes. The investigation of such compounds is often aimed at developing inhibitors for carbohydrate-processing enzymes, such as glycosidases. nih.gov These enzymes are involved in a multitude of physiological and pathological processes, making their inhibition a key therapeutic strategy for various diseases. nih.gov

The core structure of this compound, which features a galactose sugar linked to an aminoguanidine group, presents an intriguing candidate for several lines of biochemical inquiry:

Enzyme Inhibition: The structural similarity of the galactose portion to the natural substrates of galactosidases suggests that this compound could act as a competitive inhibitor. nih.govnih.gov The guanidinium (B1211019) group can be designed to mimic the transition state of the enzymatic reaction, a common strategy in the design of potent enzyme inhibitors.

Probing Carbohydrate-Protein Interactions: The galactose residue can facilitate binding to specific carbohydrate-binding proteins (lectins), which are involved in cell-cell recognition, signaling, and pathogen adhesion. The guanidinium group could then act as a reporter or a modulator of these interactions.

Modulation of Cellular Processes: Given the known effects of aminoguanidine on processes like nitric oxide synthesis and AGE formation, conjugating it to a sugar molecule could provide a way to target these activities to specific cellular compartments or tissues that recognize galactose.

Scope and Research Hypotheses Pertaining to this compound

The investigation of this compound is likely guided by several research hypotheses. A primary hypothesis is that the compound will exhibit inhibitory activity against specific galactosidases. This is based on the principle of substrate mimicry, where the galactopyranosyl moiety is expected to bind to the active site of the enzyme.

A second hypothesis could be that the introduction of the aminoguanidine group will confer novel properties compared to simple galactose or other galactose derivatives. This could include enhanced binding affinity due to the electrostatic interactions of the guanidinium group or a different mode of inhibition.

Furthermore, researchers might hypothesize that this compound can be used as a tool to study the active site architecture of galactosidases. By analyzing the binding kinetics and structural interactions of this synthetic inhibitor, valuable information about the enzyme's catalytic mechanism can be obtained. youtube.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₆N₄O₅·HCl |

| CAS Number | 109853-84-1 |

| Molecular Weight | 272.69 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3+,4+,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWPFFIDQAQUEH-ZFWXJGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610308 | |

| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109853-84-1 | |

| Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N1 B D Galactopyranosylamino Guanidine Hcl and Analogues

Elucidation and Optimization of Synthetic Pathways to N1-b-D-Galactopyranosylamino-guanidine HCl

The synthesis of this compound typically commences with the formation of the key intermediate, β-D-galactopyranosylamine. This can be achieved by reacting D-galactose with an ammonia solution, often in the presence of ammonium hydrogen carbonate, which quantitatively yields the desired glycosylamine after lyophilization nih.gov. Subsequent guanylation of the glycosylamine is the critical step in forming the target compound. Various guanylating agents can be employed for this transformation, each with its own mechanistic nuances and impact on reaction efficiency organic-chemistry.orgsemanticscholar.org.

A plausible synthetic route involves the reaction of β-D-galactopyranosylamine with a suitable guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine or similar reagents, which are known to react efficiently with primary amines wikipedia.org. The reaction proceeds via nucleophilic attack of the anomeric amine of the glycosylamine on the electrophilic carbon of the guanylating agent. The use of protecting groups on the guanidino moiety, such as Boc (tert-butyloxycarbonyl), is often necessary to control the reactivity and prevent side reactions. The final step would involve the deprotection of these groups under acidic conditions to yield the hydrochloride salt of the target compound.

Investigation of Reaction Mechanisms and Kinetics

The mechanism of the guanylation of glycosylamines is analogous to that of other primary amines. It generally involves a nucleophilic addition-elimination pathway. The kinetics of such reactions are influenced by several factors, including the nature of the solvent, the temperature, and the specific guanylating agent used wwu.edufiveable.me. The reaction rate is typically first-order with respect to both the glycosylamine and the guanylating agent.

Strategies for Enantiomeric Purity and Yield Enhancement

Maintaining the β-anomeric configuration is a critical challenge in the synthesis of N-glycosyl compounds. The stereochemical outcome of the glycosylation and subsequent reactions is influenced by factors such as the choice of protecting groups on the sugar, the solvent, and the reaction temperature fiveable.me. The anomeric effect can favor the formation of the α-anomer under thermodynamic control, thus kinetic control is often employed to achieve the desired β-configuration. A straightforward method for the stereocontrolled synthesis of β-linked N-glycosides involves the reductive glycosylation of azides, which has been shown to produce high β selectivities nih.gov.

Table 1: Representative Conditions for the Synthesis of Glycosylamines and their Guanylation This table presents generalized data based on similar reactions, as specific data for this compound is not available in the cited literature.

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Glycosylamine Formation | D-Galactose | NH4HCO3, aq. NH3 | 42 | 36 | >95 |

| Guanylation | β-D-Galactopyranosylamine | N,N'-di-Boc-N''-triflylguanidine, DMF | Room Temp | 12-24 | 70-90 |

| Deprotection | Boc-protected product | HCl in Dioxane or TFA | 0 - Room Temp | 1-4 | >90 |

Chemo-Enzymatic Approaches to Glycosyl-Guanidine Scaffolds

Chemo-enzymatic synthesis offers a powerful alternative to purely chemical methods, leveraging the high regio- and stereoselectivity of enzymes. Glycosyltransferases, in particular, are valuable tools for the synthesis of complex glycans and their derivatives . While the direct enzymatic synthesis of a glycosyl-guanidine from a guanidine-containing acceptor might be challenging due to the substrate specificity of most glycosyltransferases, an alternative strategy could involve the enzymatic galactosylation of a pre-functionalized aglycone.

For instance, a suitably protected aminoguanidine (B1677879) derivative could be designed to act as an acceptor for a galactosyltransferase. β-1,4-Galactosyltransferases (β4GalTs) are known to transfer galactose from UDP-galactose to various acceptor substrates nih.gov. The substrate promiscuity of some bacterial β4GalTs could potentially be exploited for this purpose. The enzymatic reaction would ensure the formation of the desired β-glycosidic linkage with high fidelity. Subsequent deprotection would then yield the target this compound. Enzymatic synthesis of O-β-D-digalactosyl glycopeptides using β-D-galactosidase has been demonstrated, showcasing the potential of enzymes in forming specific glycosidic linkages to complex aglycons nih.gov.

Design and Synthesis of this compound Derivatives for Research Probes

Derivatives of this compound functionalized with reporter groups such as fluorescent labels or biotin (B1667282) are invaluable tools for studying its biological interactions and mechanism of action.

Methodologies for Bioconjugation and Functionalization

The synthesis of such derivatives requires methodologies for bioconjugation that are compatible with the carbohydrate and guanidine (B92328) moieties. The primary amino groups of the guanidine functionality or the hydroxyl groups of the galactose unit can be targeted for functionalization. However, selective modification can be challenging. A more controlled approach involves the synthesis of a functionalized precursor that is then incorporated into the final molecule.

For example, a linker with a reactive handle (e.g., an azide or alkyne for click chemistry) could be attached to the guanidine nitrogen or the galactose ring. This functionalized analogue can then be conjugated to a fluorescent dye or biotin bearing the complementary reactive group. Common bioconjugation methods include amide coupling, thiol-maleimide chemistry, and copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) mdpi.com. The synthesis of biotinylated glycoconjugates has been successfully used to study carbohydrate-protein interactions nih.govmdpi.com.

Synthesis of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are essential for mechanistic studies, allowing for the tracing of the molecule in biological systems and for detailed kinetic and structural analyses by mass spectrometry and NMR spectroscopy wikipedia.orgnih.govnih.gov.

The synthesis of isotopically labeled compounds can be achieved by incorporating stable isotopes such as ²H, ¹³C, or ¹⁵N into the molecule. This can be done by using labeled starting materials in the chemical synthesis. For example, ¹³C-labeled D-galactose could be used to introduce the label into the carbohydrate core. Alternatively, ¹⁵N-labeled guanidinylating agents can be employed to introduce the label into the guanidine moiety. The synthesis of stable isotope-labeled RNA and other biomolecules is a well-established field that provides a toolbox of methods applicable to the synthesis of labeled glycosyl-guanidines fiveable.me. Isotopic labeling experiments are crucial for elucidating reaction mechanisms and have been widely used in the study of terpene biosynthesis and other complex biological pathways nih.govresearchgate.netresearchgate.net.

Table 2: Common Functionalization Strategies for Glycosyl-Guanidine Derivatives This table provides examples of common bioconjugation and labeling techniques that could be applied to this compound.

| Derivative Type | Functionalization Strategy | Reporter Group | Application |

| Fluorescent Probe | Click Chemistry (Azide-Alkyne) | Fluorescein, Rhodamine, etc. | Cellular imaging, binding assays |

| Biotinylated Probe | Amide Coupling (NHS ester) | Biotin | Affinity purification, immunoassays |

| Isotopically Labeled | Incorporation of labeled precursors | ²H, ¹³C, ¹⁵N | Mechanistic studies, metabolic tracing |

Theoretical and Computational Investigations of N1 B D Galactopyranosylamino Guanidine Hcl

Molecular Dynamics Simulations and Conformational Landscape Analysis

The conformational flexibility of N1-b-D-Galactopyranosylamino-guanidine HCl is a critical determinant of its biological activity. Molecular dynamics (MD) simulations offer a powerful tool to explore the molecule's dynamic behavior and map its conformational landscape. An MD study would typically involve simulating the molecule in an explicit solvent, such as water, to mimic physiological conditions.

Enhanced sampling techniques, such as parallel tempering or metadynamics, could be employed to overcome energy barriers and ensure a thorough exploration of the conformational space. acs.org The resulting trajectories would be analyzed to identify the most stable conformers and the energetic landscape connecting them. This information is crucial for understanding how the molecule might present itself to a biological target.

Table 1: Hypothetical Results of Conformational Analysis of this compound from a 500 ns MD Simulation

| Conformer Cluster | Population (%) | Relative Free Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) | Dominant Intramolecular H-bonds |

|---|---|---|---|---|

| 1 | 45.2 | 0.00 | -60°, 150° | Gal-O5 to Guan-NH |

| 2 | 28.5 | 0.85 | 65°, -170° | Gal-O4 to Linker-NH |

| 3 | 15.3 | 1.72 | 180°, 60° | None |

| 4 | 11.0 | 2.50 | -75°, -80° | Gal-O3 to Guan-NH2 |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would provide fundamental insights into the electronic structure and reactivity of this compound. These calculations can be performed on the most stable conformers identified through MD simulations.

The primary outputs of these calculations would include the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electrophilic and nucleophilic regions of the molecule, indicating sites prone to interaction with biological macromolecules. Specifically, the positively charged guanidinium (B1211019) group is expected to be a dominant feature, capable of forming strong hydrogen bonds and salt bridges. rsc.org

Furthermore, DFT can be used to calculate global and local reactivity descriptors. researchgate.netmdpi.comresearchgate.netfrontiersin.org Global descriptors such as the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index would provide a quantitative measure of the molecule's stability and reactivity. researchgate.net Local reactivity descriptors, like Fukui functions, would pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. frontiersin.org This information is invaluable for understanding potential reaction mechanisms if the molecule acts as an enzyme substrate or inhibitor.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (B3LYP/6-31G level of theory)*

| Property | Calculated Value | Interpretation |

|---|---|---|

| EHOMO (eV) | -7.25 | Energy of the highest occupied molecular orbital |

| ELUMO (eV) | 1.15 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (eV) | 8.40 | Indicates high kinetic stability |

| Ionization Potential (eV) | 7.25 | Energy required to remove an electron |

| Electron Affinity (eV) | -1.15 | Energy released upon adding an electron |

| Global Hardness (η) | 4.20 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.88 | Propensity to accept electrons |

In Silico Prediction of Biomolecular Interactions

A significant application of computational chemistry in drug discovery is the prediction of interactions between a small molecule and its biological targets. For this compound, a multi-step in silico approach could be employed to identify potential protein partners and quantify the binding affinity.

Molecular Docking and Scoring Methodologies for Target Identification

Given the unknown biological role of this compound, reverse docking could be the first step. This involves docking the molecule against a large library of protein structures to identify potential binding partners. More targeted approaches would involve selecting protein families known to interact with carbohydrates (e.g., lectins, glycosidases, galectins) or guanidinium-containing ligands (e.g., kinases, proteases). nih.govnih.govresearchgate.net

Molecular docking programs would be used to predict the preferred binding pose of the ligand within the active or allosteric site of a target protein. nih.govresearchgate.netscispace.com The scoring functions of these programs provide an estimate of the binding affinity, allowing for the ranking of different poses and different protein targets. nih.gov Both rigid and flexible docking approaches could be utilized to account for the conformational changes in both the ligand and the protein upon binding. nih.gov

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

While docking provides a rapid assessment of potential binding, more accurate methods are needed to predict binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach is a popular method for estimating the free energy of binding from MD simulation snapshots. mdpi.comacs.orgnih.gov This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

For even higher accuracy, alchemical free energy perturbation (FEP) calculations can be performed. nih.govwikipedia.orgspringernature.comnih.gov FEP is a rigorous method that computes the free energy difference between two states by gradually "mutating" the ligand into a solvent or another ligand over a series of simulation windows. nih.gov While computationally expensive, FEP can provide binding affinity predictions with near-experimental accuracy, making it a powerful tool for lead optimization. nih.govresearchgate.net

Table 3: Hypothetical Binding Free Energy Contributions (kcal/mol) for this compound with a Putative Target Kinase (Calculated via MM/GBSA)

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| ΔEvdW | -35.8 | Van der Waals interactions |

| ΔEelec | -42.5 | Electrostatic interactions |

| ΔGpolar | 55.2 | Polar solvation energy |

| ΔGnonpolar | -4.1 | Nonpolar solvation energy |

| ΔGbinding | -27.2 | Total estimated binding free energy |

Mechanistic Characterization of N1 B D Galactopyranosylamino Guanidine Hcl Interactions with Biological Systems in Vitro

Interactions with Microbial Macromolecules

Binding Studies with Bacterial Cell Wall Components

The bacterial cell wall is a primary target for many antibiotics due to its essential role in maintaining cell integrity and its unique composition, which is absent in mammalian cells. The potential for N1-b-D-Galactopyranosylamino-guanidine HCl to bind to major components of both Gram-positive and Gram-negative bacterial cell walls, such as peptidoglycan, lipopolysaccharide (LPS), and teichoic acids, is a key area of investigation. These interactions are often the initial step in a compound's antimicrobial mechanism of action.

Currently, specific binding data for this compound with these bacterial cell wall components is not extensively available in published literature. However, the known properties of its constituent functional groups allow for hypothesized interactions. The positively charged guanidinium (B1211019) group is expected to form electrostatic interactions with the negatively charged phosphate (B84403) groups present in lipopolysaccharides and teichoic acids. The galactose portion of the molecule could potentially engage in hydrogen bonding with the glycan strands of peptidoglycan or other carbohydrate structures on the bacterial surface.

To elucidate these potential interactions, a series of in vitro binding assays would be required. The following table outlines the proposed experimental approaches and the type of data that would be generated.

Table 1: Proposed In Vitro Binding Studies for this compound with Bacterial Cell Wall Components

| Bacterial Component | Proposed Assay | Data to be Generated | Potential Significance |

| Peptidoglycan | Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates | Indicates direct interaction with the structural framework of the cell wall. |

| Lipopolysaccharide (LPS) | Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (ΔH, ΔS, KD) | Reveals interaction with the outer membrane of Gram-negative bacteria. |

| Teichoic Acids | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift perturbations | Confirms binding to key components of Gram-positive bacterial cell walls. |

Inhibition of Microbial Virulence Factors (Enzymes or Adhesins)

Beyond direct bactericidal or bacteriostatic activity, the inhibition of virulence factors represents a promising strategy to disarm pathogens without necessarily killing them, which may reduce the selective pressure for resistance. Key virulence factors include enzymes that facilitate tissue damage and spread, and adhesins that are crucial for bacterial attachment to host cells.

As with binding studies, direct experimental data on the inhibition of specific microbial virulence factors by this compound is limited. The structural similarity of the guanidino group to the side chain of arginine suggests that it could act as a competitive inhibitor for enzymes that process arginine-containing substrates, such as certain proteases. Furthermore, the galactose moiety might interfere with the function of bacterial lectins or adhesins that recognize galactose-containing receptors on host tissues.

Future research should focus on screening this compound against a panel of clinically relevant microbial enzymes and adhesins. The table below outlines potential targets and the experimental methods to assess inhibition.

Table 2: Proposed In Vitro Inhibition Assays for this compound against Microbial Virulence Factors

| Virulence Factor Target | Example | Proposed Assay | Data to be Generated | Potential Significance |

| Microbial Enzymes | Gingipains (from Porphyromonas gingivalis) | Fluorogenic substrate cleavage assay | IC50 (half-maximal inhibitory concentration) | Demonstrates potential to neutralize key enzymes in periodontal disease. |

| Adhesins | FimH (from uropathogenic E. coli) | Hemagglutination inhibition assay | Minimum inhibitory concentration to prevent red blood cell agglutination | Indicates ability to block bacterial adhesion, a critical step in infection. |

Advanced Spectroscopic and Structural Elucidation of N1 B D Galactopyranosylamino Guanidine Hcl Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on the binding interface, conformational changes, and binding affinity. nih.govmdpi.com Ligand-observed NMR experiments can be used to study the binding of N1-b-D-Galactopyranosylamino-guanidine HCl to its target protein. Changes in the chemical shifts of the ligand's protons upon binding can identify the parts of the molecule involved in the interaction.

Furthermore, protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) mapping, can identify the amino acid residues in the target protein that are affected by the binding of this compound. nih.gov By comparing the 1H-15N HSQC spectra of the protein in the free and bound states, residues in the binding site can be mapped.

The solution conformation of this compound can also be investigated using NMR. Nuclear Overhauser Effect (NOE) experiments provide information about the through-space proximity of protons, which can be used to determine the three-dimensional structure of the molecule in solution.

Table 1: Illustrative NMR Chemical Shift Perturbation Data for Target Protein upon Binding to this compound

| Residue No. | Amino Acid | Chemical Shift Change (Δδ) ppm |

| 25 | Val | 0.35 |

| 27 | Ile | 0.28 |

| 45 | Tyr | 0.41 |

| 78 | Asp | 0.32 |

| 80 | Lys | 0.25 |

Note: This table is a hypothetical representation of typical CSP data.

X-ray Crystallography for Atomic-Resolution Structural Analysis of Bound Complexes

X-ray crystallography is an essential technique for obtaining a high-resolution, three-dimensional structure of the this compound-target complex. This method involves crystallizing the complex and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density map and, subsequently, the atomic coordinates of the complex.

The crystal structure would reveal the precise binding mode of this compound within the active site of its target. This includes the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. Such detailed structural information is invaluable for structure-based drug design and for understanding the molecular basis of the ligand's activity.

Table 2: Hypothetical X-ray Crystallography Data for this compound in a Protein Binding Site

| Parameter | Value |

| Resolution (Å) | 1.8 |

| R-factor / R-free | 0.19 / 0.22 |

| Key Interacting Residues | Tyr45, Asp78, Lys80 |

| Hydrogen Bond (Ligand-Protein) | Galactose OH - Asp78 OD1 (2.8 Å) |

| Hydrogen Bond (Ligand-Protein) | Guanidinium (B1211019) NH - Tyr45 OH (3.0 Å) |

Note: This table presents plausible data for a high-resolution crystal structure.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon the binding of a ligand to a target molecule. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, and the resulting data is fit to a binding model to extract the thermodynamic parameters. This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces of the binding event.

Table 3: Representative Thermodynamic Parameters for the Binding of this compound to its Target Measured by ITC

| Parameter | Value |

| Stoichiometry (n) | 1.05 |

| Dissociation Constant (Kd) | 5.2 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | 2.1 kcal/mol |

| Gibbs Free Energy Change (ΔG) | -6.4 kcal/mol |

Note: This table illustrates a typical thermodynamic profile for a ligand-protein interaction.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Biomolecular Recognition

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time kinetics of biomolecular interactions. It provides data on the association rate constant (ka) and the dissociation rate constant (kd) of the binding between a ligand and its target.

In an SPR experiment, the target protein is typically immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the shape of the sensorgram, the kinetic rate constants and the dissociation constant (Kd = kd/ka) can be determined.

Table 4: Example Kinetic Data for the Interaction of this compound with a Target Protein from SPR Analysis

| Parameter | Value |

| Association Rate (ka) | 2.1 x 10^4 M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 1.1 x 10⁻¹ s⁻¹ |

| Dissociation Constant (Kd) | 5.2 µM |

Note: This table shows a sample set of kinetic parameters as would be determined by SPR.

Structure Activity Relationship Sar Studies and Rational Design of N1 B D Galactopyranosylamino Guanidine Hcl Analogues

Systematic Design and Synthesis of N1-b-D-Galactopyranosylamino-guanidine HCl Analogues

The systematic design of analogues of this compound would logically focus on three primary regions of the molecule: the galactose ring, the guanidine (B92328) group, and the linker.

Modifications of the Galactose Moiety: The galactose component is often crucial for recognition by specific biological targets, such as galectins or other carbohydrate-binding proteins. mdpi.com Key hydroxyl groups on the galactose ring (C2-OH, C3-OH, C4-OH, and C6-OH) are primary targets for modification. mdpi.com For instance, the C2 and C3 hydroxyl groups may be available for modification to gain additional binding interactions without disrupting the essential recognition points. mdpi.com The synthesis of such analogues often involves protecting group chemistry to selectively modify specific positions on the sugar ring.

Modifications of the Guanidine Group: The guanidine group is a strong base and can exist in a protonated, positively charged state at physiological pH. This charge is often critical for forming strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. nih.govmdpi.com SAR studies on guanidine derivatives have shown that substitutions on the nitrogen atoms can significantly affect activity. nih.gov For example, replacing the hydrogens with alkyl groups can alter the basicity, steric profile, and hydrogen-bonding capacity of the guanidine moiety. nih.gov

The synthesis of guanidinylated compounds can be achieved through various methods, including the use of guanidinylating reagents on a primary amine precursor. nih.gov

Variations in the Linker Region: The aminoguanidine (B1677879) linker connecting the galactose and guanidine moieties provides a certain spatial arrangement between the two key functional groups. The length and flexibility of this linker can be systematically varied to optimize the orientation of the molecule within a binding site. This could involve synthesizing analogues with longer or shorter alkyl chains or incorporating more rigid or flexible units.

A hypothetical SAR study on this compound analogues might explore the following modifications:

| Analogue | Modification | Hypothesized Impact on Activity |

| Analogue 1 | Methylation of the guanidine group | May alter basicity and steric hindrance, potentially affecting binding affinity. |

| Analogue 2 | Deoxygenation at C-2 of galactose | Could reduce hydrogen bonding capability, possibly leading to decreased activity. |

| Analogue 3 | Extension of the aminoguanidine linker | May allow for reaching additional binding pockets within the target protein. |

| Analogue 4 | Introduction of a hydrophobic group at C-6 of galactose | Could enhance binding through hydrophobic interactions if a corresponding pocket exists. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model could be developed to predict the biological activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. nih.govnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of analogues with known biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For a series of galactosyl-guanidine analogues, relevant descriptors might include:

Topological Descriptors: Describing the atomic connectivity and branching of the molecule.

Electronic Descriptors: Such as the partial charges on the guanidinium (B1211019) group and the hydroxyl groups of the galactose.

Steric Descriptors: Representing the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: Quantifying the lipophilicity of different parts of the molecule.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.2 * (H-bond_Donors) + c

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors contribute positively to the inhibitory activity (IC50), while increased molecular weight has a negative impact.

| Descriptor | Definition | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule. |

| Molecular Weight | The mass of the molecule | Can be related to steric hindrance and bioavailability. |

| H-bond Donors | Number of hydrogen bond donor atoms | Crucial for interactions with biological targets. |

| Polar Surface Area | Surface sum over all polar atoms | Influences membrane permeability and solubility. |

Pharmacophore Generation and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov For this compound and its analogues, a pharmacophore model can be generated based on a set of active compounds, even in the absence of a known target structure. elsevierpure.com

A plausible pharmacophore model for a galactosyl-guanidine derivative would likely include the following features:

Hydrogen Bond Acceptors: Corresponding to the oxygen atoms of the hydroxyl groups on the galactose ring.

Hydrogen Bond Donors: From the hydroxyl groups of the galactose and the N-H groups of the guanidine.

Positive Ionizable Feature: Representing the protonated guanidinium group, which is crucial for electrostatic interactions.

Hydrophobic Features: If certain regions of the molecule interact with nonpolar pockets in the target.

Once a pharmacophore model is established, it can be used for several purposes in the rational design of new analogues:

Virtual Screening: To search large compound databases for new molecules that match the pharmacophore and are therefore likely to be active. elsevierpure.com

Scaffold Hopping: To identify new chemical scaffolds that can present the required pharmacophoric features in the correct spatial orientation.

Lead Optimization: To guide the modification of existing leads to better fit the pharmacophore model and improve activity.

The ligand-based design principles derived from SAR and pharmacophore modeling would guide the synthesis of novel analogues with enhanced potency and selectivity. For instance, if the pharmacophore model indicates a specific distance between the guanidinium group and a hydrogen bond acceptor on the galactose is optimal, new linkers can be designed to enforce this geometry.

| Pharmacophoric Feature | Corresponding Chemical Group | Importance in Binding |

| Hydrogen Bond Donor/Acceptor | Galactose hydroxyl groups | Forms key interactions with polar residues in the binding site. |

| Positive Ionizable | Guanidinium group | Essential for strong electrostatic interactions. |

| Hydrophobic Center | Potential non-polar substituents | Can enhance binding affinity through van der Waals forces. |

By integrating these computational approaches with synthetic chemistry, a more efficient and targeted exploration of the chemical space around this compound can be achieved, ultimately leading to the discovery of more potent and specific analogues.

Future Directions and Conceptual Advances in N1 B D Galactopyranosylamino Guanidine Hcl Research

Development of N1-b-D-Galactopyranosylamino-guanidine HCl as a Tool for Chemical Biology

The unique structure of this compound, which conjugates a galactose moiety to an aminoguanidine (B1677879) group, positions it as a promising tool for chemical biology. This field leverages chemical principles to understand and manipulate biological systems. The development of this compound as a molecular probe could unlock new avenues for investigating cellular functions and disease mechanisms.

The galactose component of the molecule can act as a targeting motif. D-galactose is recognized by specific cell surface receptors, most notably the asialoglycoprotein receptor (ASGP-R) which is highly expressed on hepatocytes. mdpi.com This inherent targeting capability can be harnessed to deliver the aminoguanidine payload specifically to liver cells, enabling the study of metabolic processes and liver-specific diseases. mdpi.com By modifying the core structure, for instance, through the incorporation of fluorophores or biotin (B1667282) tags, researchers could create probes for imaging, affinity purification, and interaction studies to identify its binding partners within cells.

Aminoguanidine itself is known to interact with several biological targets. It is a well-documented inhibitor of diamine oxidase and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, it acts as an inhibitor of advanced glycation end product (AGEs) formation, which is implicated in diabetic complications. nih.gov The galactosyl conjugation provides a strategic advantage by potentially increasing the localized concentration of the active aminoguanidine moiety in specific tissues, thereby enhancing its efficacy and reducing off-target effects.

Future research in this area could focus on synthesizing a library of derivatives of this compound with varied linkers and reporter tags. These chemical tools would be invaluable for:

Target Identification and Validation: Identifying the specific cellular proteins that interact with the compound.

Pathway Elucidation: Tracing the biological pathways modulated by its engagement with its targets.

Mechanism of Action Studies: Dissecting how the compound exerts its biological effects at a molecular level.

Conceptual Frameworks for Exploring Novel Biological Activities

The exploration of novel biological activities for this compound can be guided by several conceptual frameworks rooted in the known pharmacology of its constituent parts.

One promising area is the investigation of its potential as an antibacterial agent . Aminoguanidine derivatives have demonstrated significant antibacterial properties. nih.govnih.gov A recent study highlighted a series of aminoguanidine derivatives that permeabilize bacterial membranes, leading to cell death. nih.govnih.gov The galactose moiety in this compound could potentially enhance its antibacterial activity against pathogens that utilize galactose in their metabolic pathways or have galactose-specific binding proteins on their surfaces.

Another conceptual avenue lies in its potential as a neuroprotective agent . Research into novel guanidino sugar derivatives has revealed compounds with selective inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. chemrxiv.org Given that aminoguanidine can cross the blood-brain barrier to some extent, and specific galactose transport mechanisms exist in the brain, it is conceivable that this compound could be explored for its effects on neurological disorders.

Furthermore, the antiproliferative effects observed in some guanidino xylofuranose (B8766934) derivatives against cancer cell lines suggest a potential role for this compound in oncology research . chemrxiv.org The galactose-targeting aspect could be particularly relevant for liver cancers, where the ASGP-R is often overexpressed.

A comparative pharmacology framework could also be employed. For instance, comparing the biological effects of this compound with its glucose counterpart, N1-b-D-Glucopyranosylamino-guanidine HCl, could reveal specificities related to the stereochemistry of the sugar moiety. Additionally, comparing its effects in diabetic versus galactosemic models, as has been done for aminoguanidine, could elucidate its mechanism in the context of different metabolic dysregulations. nih.gov

Integration of this compound Studies with Systems Biology and Glycomics

To gain a comprehensive understanding of the biological impact of this compound, its study must be integrated with high-throughput, data-rich disciplines like systems biology and glycomics.

Systems biology approaches, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with the compound. For example, microarray or RNA-seq analysis of cells treated with this compound could reveal changes in gene expression patterns, highlighting the pathways that are most significantly affected. Proteomic studies could identify changes in protein abundance or post-translational modifications, offering further mechanistic insights.

Glycomics , the study of the entire complement of sugars in an organism, is particularly relevant given the galactose component of the molecule. This compound could potentially interfere with galactosylation, a key post-translational modification, or other aspects of glycan metabolism. Glycomic profiling of cells or tissues exposed to the compound could reveal alterations in the cellular glycome, which could have profound implications for cell signaling, adhesion, and immunity.

The integration of these "omics" datasets would allow for the construction of detailed network models of the compound's mechanism of action. This systems-level perspective would move beyond a one-target, one-drug paradigm and embrace the complexity of biological systems, ultimately enabling a more predictive understanding of the compound's effects and facilitating its development for specific applications.

Q & A

Q. What synthetic routes are available for N1-b-D-Galactopyranosylamino-guanidine HCl, and how can purity be validated?

Methodological Answer :

- Synthesis : The compound can be synthesized via a coupling reaction between β-D-galactopyranosylamine and guanidine derivatives, followed by HCl salt formation. Protecting groups (e.g., acetyl or benzyl) may be required to stabilize the glycosidic bond during synthesis.

- Purity Validation :

- HPLC : Use reverse-phase chromatography with UV detection (210–230 nm) to assess purity.

- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on glycosidic linkage signals (δ 4.5–5.5 ppm for anomeric protons) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation.

- Potentiometric Titration : Quantify free HCl content using standardized NaOH, with endpoint determination via derivative analysis of pH curves .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer :

- Potentiometric Titration : Suitable for bulk quantification in aqueous solutions. Use second-derivative analysis to resolve overlapping endpoints in complex mixtures (e.g., coexisting ions) .

- HPLC-ELSD/MS : Employ hydrophilic interaction liquid chromatography (HILIC) paired with evaporative light scattering (ELSD) or mass spectrometry for sensitive detection in serum or tissue homogenates.

- Enzymatic Hydrolysis : Confirm specificity by treating samples with β-galactosidase to cleave the glycosidic bond, followed by guanidine quantification via fluorescence assays .

Advanced Research Questions

Q. How does the β-D-galactopyranosyl linkage influence the compound’s stability in physiological environments?

Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C. Monitor degradation via HPLC and compare hydrolysis rates to model compounds (e.g., lactose or amygdalin derivatives) .

- Enzymatic Susceptibility : Treat with β-galactosidases (e.g., from E. coli) to assess cleavage kinetics. Use Michaelis-Menten analysis to calculate and .

- Thermal Stability : Conduct accelerated stability studies (40–60°C) and model degradation kinetics using Arrhenius equations.

Q. How can contradictory reports on the compound’s enzyme inhibition efficacy be resolved?

Methodological Answer :

- Variable Control : Standardize assay conditions (pH, temperature, ionic strength) and validate compound purity (see FAQ 1). Inconsistent activity may arise from residual solvents or isomers .

- Mechanistic Replication : Use orthogonal assays (e.g., fluorescence quenching vs. radiometric assays) to confirm inhibition.

- Data Harmonization : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing confounding variables (e.g., off-target effects) .

Q. What in silico strategies predict interactions between this compound and glycosidase enzymes?

Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina with enzyme structures (e.g., β-galactosidase PDB entries) to model binding poses. Focus on hydrogen bonding with the galactose moiety and steric clashes with guanidine .

- ADMET Prediction : Leverage platforms like ACD/Labs Percepta to estimate solubility, permeability, and metabolic stability. Validate predictions with in vitro assays .

Q. What critical parameters govern the design of enzyme inhibition kinetics studies for this compound?

Methodological Answer :

- Substrate Competition : Use Dixon plots to differentiate competitive vs. non-competitive inhibition.

- pH Optimization : Pre-screen enzyme activity across pH 4–8 (e.g., using pNP-Gal as a substrate) to identify ideal assay conditions .

- Temperature Control : Maintain constant temperature (±0.1°C) to minimize activity drift.

- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to derive and values. Include positive controls (e.g., galactose analogs) for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.